![molecular formula C21H21N3O3 B2536475 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide CAS No. 898454-78-9](/img/structure/B2536475.png)
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide
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Description
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound exhibits a fascinating structure, combining a pyrroloquinoline core with an oxalamide moiety. Let’s explore its synthesis and key chemical properties:
Synthesis: The compound can be synthesized via various methods, including multicomponent reactions. For instance, the Biginelli reaction involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea, leading to the formation of 2-oxo-1,2,3,4-tetrahydropyrimidines .
Antimicrobial Properties: 2-oxo-1,2,3,4-tetrahydropyrimidines, including our compound of interest, have demonstrated antimicrobial effects. Researchers have explored their use against bacteria, viruses, and fungi .
Medicinal Applications
Considering its structural features, let’s explore potential medicinal applications:
Adrenergic Receptor Antagonists: Some tetrahydropyrimidines act as adrenergic receptor antagonists, which could be relevant for prostatic hyperplasia treatment .
HIV Medication: Although not directly related to our compound, synthetic chemicals containing tetrahydropyrimidine moieties (e.g., zidovudine) have been used as antiretroviral agents .
Future Research Directions
While we’ve touched upon several aspects, further research is needed to fully explore the compound’s potential. Investigating its interactions with biological targets, toxicity profiles, and stability under physiological conditions would be valuable.
properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-18-13-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBTYAZSBBEHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide |
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